(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one
Overview
Description
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one , also known as trans,trans-dibenzalacetone , is a compound with the molecular formula C17H14O . It falls under the category of dibenzylideneacetones . The structure consists of two aromatic rings connected by a conjugated system of double bonds. The compound exhibits interesting properties due to its extended π-electron system .
Synthesis Analysis
The synthesis of trans,trans-dibenzalacetone involves the condensation of two molecules of benzaldehyde. The reaction typically occurs in the presence of a base, such as sodium hydroxide (NaOH), which facilitates the formation of the conjugated double bonds. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the final product .
Molecular Structure Analysis
The molecular structure of trans,trans-dibenzalacetone consists of two benzaldehyde moieties linked by a central conjugated system. The compound adopts a planar geometry due to the resonance stabilization provided by the conjugated double bonds. The phenyl groups contribute to its aromatic character, and the dimethylamino substituents enhance its electron-donating properties .
Chemical Reactions Analysis
- Aldol Condensation : trans,trans-dibenzalacetone is formed via an aldol condensation between two benzaldehyde molecules. The reaction involves the nucleophilic attack of the enolate ion on the carbonyl carbon, followed by dehydration to yield the final product . Michael Addition : The conjugated double bonds in trans,trans-dibenzalacetone make it susceptible to Michael additions. It can react with various nucleophiles, such as amines or thiols, to form new carbon-carbon bonds .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS2/c1-22(2)15-19(25-17-11-7-5-8-12-17)21(24)20(16-23(3)4)26-18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15-,20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWLRDOQNBPJD-IKBKFCNISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C(=CN(C)C)SC1=CC=CC=C1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C(\SC1=CC=CC=C1)/C(=O)/C(=C/N(C)C)/SC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.